(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol
Description
Properties
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)iminomethyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-18-9-7-16(14-4-2-3-5-15(14)18)19-11-12-10-13(20(22)23)6-8-17(12)21/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOCWIHWVSGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol in the presence of an appropriate catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imine linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-naphthalen-1-yl derivatives.
Reduction: Formation of 4-amino-naphthalen-1-yl derivatives.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Differences
The substituents on the aromatic rings significantly affect crystallographic packing and hydrogen-bonding networks. Key examples include:
- Methoxy vs.
- Fluorine Position: The 4-fluorophenyl derivative forms triclinic crystals, while the 3-fluorophenyl isomer adopts a monoclinic system, demonstrating how substituent position dictates packing .
Spectroscopic and Electronic Properties
- IR Spectroscopy: The C=N stretching frequency (~1600 cm⁻¹) and O–H∙∙∙N hydrogen bonding (~3400 cm⁻¹) are consistent across derivatives. However, electron-withdrawing groups (e.g., –NO₂, –CF3O) redshift these bands due to increased conjugation .
- DFT Studies : Frontier molecular orbital (FMO) analysis reveals that nitro and methoxy groups lower the HOMO-LUMO gap, enhancing charge transfer and reactivity. For example, the 4-methoxynaphthalene derivative exhibits a smaller gap than fluorophenyl analogs .
Antimicrobial Activity
Antimicrobial efficacy is influenced by substituent electronic effects and molecular geometry:
- Electron-Withdrawing Groups : Compounds with –CF3O or –C≡CH substituents show superior activity due to increased electrophilicity and membrane penetration .
- Methoxy Group Impact : While the 4-methoxy group in the target compound may reduce antimicrobial potency compared to halogenated analogs, its planar naphthalene structure could enhance DNA intercalation .
Thermal and Stability Properties
- Melting Points : Ethynyl-substituted derivatives exhibit higher melting points (196–202°C) due to rigid π-π stacking, whereas methoxy or fluorine analogs melt at lower temperatures (e.g., 150–170°C) .
- Thermochromism: Fluorophenyl derivatives display reversible thermochromic behavior linked to keto-enol tautomerism, a property less pronounced in methoxy-substituted compounds .
Biological Activity
(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol, an organic compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and comparative studies related to this compound.
Chemical Structure and Synthesis
The compound features a naphthalene ring substituted with a methoxy group, an imine linkage, and a nitrophenol moiety. Its synthesis typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol under specific conditions, such as:
- Solvent : Ethanol or methanol
- Catalyst : Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
- Temperature : Room temperature to reflux conditions
- Reaction Time : Several hours to overnight .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, flavonoids derived from related structures have shown efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have been reported to exert antiproliferative effects on HeLa (cervical cancer) and A549 (lung cancer) cells . The observed IC50 values indicate potential therapeutic applications in oncology.
The biological activity of this compound is likely mediated through several pathways:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within microbial cells, disrupting their normal function.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.
- Nucleophilic Substitution Reactions : The imine linkage can undergo nucleophilic attacks, potentially altering the biological activity of the compound .
Comparison with Analogous Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties due to its specific functional groups.
| Compound Name | Structure Features | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|
| (E)-2-(((4-hydroxynaphthalen-1-yl)imino)methyl)-4-nitrophenol | Hydroxyl group instead of methoxy | Moderate | Low |
| (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-aminophenol | Amino group instead of nitro | High | Moderate |
| (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-chlorophenol | Chlorine substituent | Low | High |
This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Research has highlighted the potential of this compound in various applications:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited MIC values effective against resistant strains of Staphylococcus aureus, indicating its potential use in treating antibiotic-resistant infections .
- Cancer Treatment Potential : In vitro assays showed that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting a pathway for future drug development targeting specific cancers .
Q & A
Q. Which software suites are critical for crystallographic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
